molecular formula C5H8O2 B14635758 2,6-Dioxabicyclo[3.1.1]heptane CAS No. 52964-76-8

2,6-Dioxabicyclo[3.1.1]heptane

Cat. No.: B14635758
CAS No.: 52964-76-8
M. Wt: 100.12 g/mol
InChI Key: HSHJYBJGHNAQQR-UHFFFAOYSA-N
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Description

2,6-Dioxabicyclo[3.1.1]heptane is a specialized bicyclic ether compound of significant interest in advanced organic synthesis and materials science research. Its fused ring system, containing two oxygen atoms, presents a rigid molecular scaffold that is valuable for constructing complex molecular architectures. Researchers utilize this and similar strained bicyclic monomers in ring-opening polymerizations to develop novel polymers with specific properties . Such compounds can serve as key intermediates in the synthesis of artificial sugar analogs or chiral ligands, drawing parallels to the use of other dianhydro sugars in creating macromolecular ionophores . This product is intended For Research Use Only and is not labeled or approved for any other uses. Researchers are advised to consult the scientific literature for specific safety and handling protocols prior to use.

Properties

CAS No.

52964-76-8

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,6-dioxabicyclo[3.1.1]heptane

InChI

InChI=1S/C5H8O2/c1-2-6-5-3-4(1)7-5/h4-5H,1-3H2

InChI Key

HSHJYBJGHNAQQR-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1O2

Origin of Product

United States

Preparation Methods

Tribromide Substrate Synthesis

The bromocyclization approach, pioneered by Nokura et al., utilizes D-glucal as a starting material. Tri-O-acetyl-D-glucal (11 ) is converted to tribenzyl ether 12 via sequential benzylation. Subsequent oxidation with (diacetoxyiodo)benzene (DAIB) yields enone 13 , which undergoes bromination with N-bromosuccinimide (NBS) to form tribromide 14 . Luche reduction of 14 in methanol produces diastereomeric alcohols 16a and 16b in 57% and 28% yields, respectively.

Cyclization Conditions

Treatment of 16a with pyridinium hydrobromide perbromide (PyHBr₃) and potassium carbonate (K₂CO₃) in dichloromethane-water induces bromocyclization. This cascade reaction forms the 2,6-dioxabicyclo[3.1.1]heptane core via an oxonium intermediate, stabilized by electron-withdrawing bromine substituents. The reaction proceeds at 0°C within 8 minutes, achieving moderate yields (30–40%) but high stereoselectivity due to the rigidity of the bicyclic transition state.

Ring Closure of Glycosyl Halides

Glycosyl Chloride Precursors

Hiroshi Itô et al. demonstrated the synthesis of 1,3-anhydro-2,4,6-tri-O-benzyl-β-d-glucopyranose, a substituted this compound derivative, via ring closure of 2,4,6-tri-O-benzyl-α-d-glucopyranosyl chloride. The chloride intermediate is generated by treating the corresponding hemiacetal with thionyl chloride (SOCl₂) in anhydrous dichloromethane.

Base-Mediated Cyclization

Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitates intramolecular nucleophilic displacement, forming the bicyclic acetal. This method achieves yields of 65–70%, with the benzyl groups providing steric protection against side reactions. Yang and Kong extended this strategy to synthesize 1,3-anhydro-2-azido-4,6-di-O-benzyl-2-deoxy-β-d-mannopyranose, highlighting the versatility of glycosyl halides in accessing diverse substitutions.

Photochemical Synthesis

Stability and Functionalization

The photoproducts exhibit remarkable stability toward nucleophilic attack, attributed to conformational rigidity. However, yields remain modest (40–50%), and substrate design requires precise positioning of reactive moieties.

Alternative Synthetic Routes

Epoxide Cyclization

The Royal Society of Chemistry highlights epoxide-opening cyclizations as a viable pathway. Treatment of epoxide 18 with a Lewis acid (e.g., BF₃·OEt₂) triggers ring-opening, followed by intramolecular acetal formation. This method offers tunable stereochemistry but suffers from competing polymerization side reactions.

Comparative Analysis of Methods

Method Yield Range Stereoselectivity Scalability Complexity
Bromocyclization 30–40% High Moderate High
Glycosyl Halide 65–70% Moderate High Medium
Photochemical 40–50% Low Low High
Epoxide Cyclization 25–35% Variable Moderate Medium

Applications in Organic Synthesis

Thromboxane A2 Analogues

The this compound core is pivotal in synthesizing TXA2 analogues for cardiovascular research. Nokura et al. utilized bromocyclization products to mimic TXA2’s oxetane-acetal moiety, enabling biological activity studies.

Glycoscience

Substituted derivatives serve as glycosylation donors. For example, 1,3-anhydro sugars undergo regioselective glycosidic coupling, facilitating oligosaccharide assembly.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as alkoxides or amines

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dioxabicyclo[3.1.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,6-Dioxabicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Bicyclic Ethers

Structural Variations in Bicyclo Systems

2,6-Dioxabicyclo[2.2.1]heptane
  • Example: Aspermerodione, a fungal meroterpenoid, incorporates this scaffold into a spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] system .
  • Key Differences :
    • The bicyclo[2.2.1]heptane system has shorter bridge lengths compared to [3.1.1], increasing ring strain.
    • Molecular formula: C25H30O5 (Aspermerodione) vs. simpler derivatives of [3.1.1]heptane .
    • Biosynthetic Pathway : Derived from farnesyl pyrophosphate (FPP) and HDMP via alkylation, cyclization, and oxidation steps .
2,6-Dioxabicyclo[3.2.1]octane
  • Example: Citreoviridinol and aurovertin analogs, polyketide mycotoxins with a conjugated pyrone system .
  • Key Differences: The octane ring introduces an additional carbon, altering spatial and electronic properties. Substituent attachment: Ethyl in citreoviridinol analogs vs. methyl in aurovertin analogs . NMR Data: Distinct <sup>1</sup>H NMR signals (e.g., δH 3.70 for H-4 in citreoviridinol analogs) highlight structural nuances .
2,5-Dioxabicyclo[2.2.1]heptane
  • Example : Compound 7, a polyene pyrone polyketide with rearranged oxygen positions .
  • Synthetic Flexibility: Can arise from ring rearrangement of [3.2.1]octane systems under stress conditions .

Thermodynamic and Stability Considerations

  • Ring Strain : Bicyclo[3.1.1]heptane exhibits moderate strain, while [2.2.1] systems (e.g., Aspermerodione) are more strained, influencing reactivity .
  • Thermodynamic Data: Non-oxygenated analogs like 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane show distinct phase behaviors, underscoring the role of oxygen atoms in stability .

Q & A

What are the current synthetic methodologies for 2,6-dioxabicyclo[3.1.1]heptane, and how do reaction conditions influence product purity?

Basic Research Question
Synthesis typically involves cyclization strategies using precursors like dibromo compounds. For example, dibromo intermediates undergo stereoselective ring closure under nonpolar, aprotic conditions to form the bicyclic framework. Key factors include temperature control (e.g., dry ice cooling to stabilize reactive intermediates) and solvent choice (e.g., hexane or THF) to minimize side reactions . Purification via column chromatography or crystallization is critical to isolate enantiomerically pure forms, as small variations in reaction conditions can lead to epimeric mixtures.

How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Basic Research Question
1H and 13C NMR are essential for confirming substituent positions and stereochemistry. For example, coupling constants (J values) between bridgehead protons distinguish cis/trans configurations. X-ray crystallography provides definitive proof of absolute stereochemistry, particularly for chiral centers at C1, C3, C4, and C6, which are common in pheromone analogs . Advanced techniques like NOESY NMR further validate spatial arrangements of substituents.

What experimental strategies are recommended to assess the thermodynamic stability of this compound under varying pH and temperature conditions?

Advanced Research Question
Stability studies should combine differential scanning calorimetry (DSC) to measure decomposition temperatures and kinetic assays under acidic/basic conditions. For instance, hydrolysis rates in aqueous buffers (pH 2–12) at 25–60°C can identify labile functional groups (e.g., ether linkages). Computational modeling (DFT calculations) predicts bond dissociation energies, guiding the design of derivatives with enhanced stability .

How does this compound interact with biological targets such as thromboxane A2 receptors, and what assays validate its activity?

Advanced Research Question
The bicyclic core mimics thromboxane A2’s endoperoxide structure, enabling competitive binding assays (e.g., radiolabeled U-46619 displacement). In vitro platelet aggregation tests and vasoconstriction models in isolated aortic rings are used to quantify potency. Fluorinated analogs may improve metabolic stability, requiring LC-MS/MS to monitor pharmacokinetics .

Which advanced mass spectrometry (MS) techniques are optimal for characterizing trace impurities in this compound samples?

Advanced Research Question
High-resolution MS (HRMS) with electrospray ionization (ESI) or electron ionization (EI) identifies low-abundance byproducts. For example, GC-EI-MS detects volatile degradation products, while tandem MS (MS/MS) fragments ions to confirm structures. Isotopic labeling (e.g., deuterated solvents) aids in distinguishing artifacts from true impurities .

What computational approaches predict the conformational flexibility of this compound in solution?

Advanced Research Question
Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model ring puckering and substituent orientations. Density functional theory (DFT) optimizes ground-state geometries and calculates rotational barriers. Comparative studies with bicyclo[2.2.1] analogs reveal how ring strain impacts reactivity .

How do structural modifications to the bicyclo[3.1.1]heptane framework alter bioactivity compared to bicyclo[2.2.1] or bicyclo[4.1.0] systems?

Advanced Research Question
Substituent positioning and ring size influence binding affinity and metabolic pathways. For example, 2,7-dioxabicyclo[2.2.1]heptane derivatives exhibit antifungal activity by inhibiting penicillin-binding proteins, while the [3.1.1] system’s larger cavity may enhance thromboxane receptor selectivity. Pharmacophore mapping and docking studies quantify these differences .

How should researchers address contradictions in reported spectral data or bioactivity profiles of this compound derivatives?

Advanced Research Question
Discrepancies often arise from stereochemical variations or sample purity. Solutions include:

  • Reproducing synthesis with rigorous enantiomeric separation (e.g., chiral HPLC).
  • Validating NMR assignments using isotopic labeling or 2D correlation spectroscopy.
  • Re-evaluating bioassays with standardized protocols (e.g., cell-line controls, IC50 replicates) .

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